![molecular formula C3H5ClN2O B2892673 1H-pyrazol-4-ol hydrochloride CAS No. 1803591-08-3](/img/structure/B2892673.png)
1H-pyrazol-4-ol hydrochloride
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Overview
Description
1H-pyrazol-4-ol hydrochloride is a chemical compound with the molecular formula C3H5ClN2O . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms .
Synthesis Analysis
Pyrazole derivatives, including 1H-pyrazol-4-ol hydrochloride, have been synthesized using various methods. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of quinazolin-4(3H)-one derivatives containing a (1,3-diphenyl-1H-pyrazol-4-yl) core were synthesized and screened for their antimicrobial and antifungal activities .Molecular Structure Analysis
The molecular structure of 1H-pyrazol-4-ol hydrochloride consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
1H-pyrazol-4-ol hydrochloride has a molecular weight of 120.54 g/mol . It has three hydrogen bond donors and two hydrogen bond acceptors .Scientific Research Applications
Medicinal Chemistry
1H-pyrazol-4-ol hydrochloride: plays a pivotal role in medicinal chemistry due to its pyrazole nucleus, which is a versatile scaffold for synthesizing compounds with various therapeutic potentials. It’s particularly significant in the design of compounds targeting receptors or enzymes like p38MAPK, COX, and kinases, which are crucial in treating bacterial and virus infections . The pyrazole derivatives have shown promise in anticancer and anti-inflammatory therapies, as evidenced by the recent approval of Pirtobrutinib, a drug that features a pyrazole core .
Drug Discovery
In drug discovery, 1H-pyrazol-4-ol hydrochloride derivatives are frequently used as scaffolds for creating bioactive chemicals. They have been instrumental in developing compounds with anti-inflammatory, antimicrobial, anti-anxiety, anticancer, analgesic, and antipyretic properties . The pyrazole moiety acts as an important pharmacophore, aiding in the discovery process of new drugs.
Agrochemistry
The pyrazole nucleus, which is part of 1H-pyrazol-4-ol hydrochloride , finds applications in agrochemistry for synthesizing compounds that can serve as pesticides or herbicides. Its derivatives are used to create bioactive chemicals that protect crops from pests and diseases, thereby enhancing agricultural productivity .
Coordination Chemistry
In coordination chemistry, 1H-pyrazol-4-ol hydrochloride is used to develop metal-organic frameworks (MOFs). These frameworks are multifaceted materials with applications in sensing, catalysis, drug delivery, and luminescence. The pyrazolate carboxylate MOFs, in particular, exhibit engineered flexibility and host–guest interaction chemistry, making them suitable for a variety of innovative applications .
Organometallic Chemistry
1H-pyrazol-4-ol hydrochloride: contributes to organometallic chemistry by facilitating the synthesis of pyrazole derivatives that can act as ligands for metal complexes. These complexes are important for catalysis and the development of new materials with unique properties .
Material Science
In material science, 1H-pyrazol-4-ol hydrochloride derivatives are used to create materials with exceptional photophysical properties. They are valuable in the synthesis of industrially and pharmaceutically crucial chemicals, contributing to the development of new materials with potential applications in electronics, photonics, and more .
Industrial Fields
The versatility of 1H-pyrazol-4-ol hydrochloride extends to various industrial fields, where its derivatives are used as intermediates in the preparation of chemicals for biological, physical-chemical, and industrial applications. This includes the synthesis of dyes, polymers, and other chemicals essential for manufacturing processes .
Mechanism of Action
Target of Action
1H-pyrazol-4-ol hydrochloride primarily targets Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These targets play crucial roles in various biological processes. Estrogen receptors are involved in the regulation of various physiological processes, including reproductive development and function, cardiovascular health, bone integrity, cognition, and behavior . Alcohol dehydrogenase 1C is an enzyme involved in the metabolism of alcohols .
Mode of Action
It is known to interact with its targets, leading to changes in their function . For instance, it may modulate the activity of the estrogen receptors and alcohol dehydrogenase 1C, potentially altering their normal functioning .
Biochemical Pathways
Given its targets, it is likely to influence pathways related to estrogen signaling and alcohol metabolism .
Result of Action
Some pyrazole derivatives have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, being more active than standard drugs .
Action Environment
The action, efficacy, and stability of 1H-pyrazol-4-ol hydrochloride can be influenced by various environmental factors. These may include the pH of the environment, presence of other substances that can interact with the compound, and temperature . .
properties
IUPAC Name |
1H-pyrazol-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O.ClH/c6-3-1-4-5-2-3;/h1-2,6H,(H,4,5);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVCMGIFKRFCPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803591-08-3 |
Source
|
Record name | 1H-pyrazol-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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